molecular formula C4H6N4S2 B8310163 Methyl N'-1,3,4-thiadiazol-2-ylcarbamimidothioate CAS No. 107645-88-5

Methyl N'-1,3,4-thiadiazol-2-ylcarbamimidothioate

Cat. No.: B8310163
CAS No.: 107645-88-5
M. Wt: 174.3 g/mol
InChI Key: AURPCPQVHMFLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N'-1,3,4-thiadiazol-2-ylcarbamimidothioate is a useful research compound. Its molecular formula is C4H6N4S2 and its molecular weight is 174.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

107645-88-5

Molecular Formula

C4H6N4S2

Molecular Weight

174.3 g/mol

IUPAC Name

methyl N'-(1,3,4-thiadiazol-2-yl)carbamimidothioate

InChI

InChI=1S/C4H6N4S2/c1-9-3(5)7-4-8-6-2-10-4/h2H,1H3,(H2,5,7,8)

InChI Key

AURPCPQVHMFLJN-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=NN=CS1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.8 g of 1,3,4-thiadiazol-2-ylthiourea (from Example 1B) in 45 ml of lN sodium hydroxide, 15 ml of ethanol and 4 ml of methyl iodide was heated at 40° C for ten minutes. The mixture was acidified by adding 50 ml of lN hydrochloric acid. The reaction mixture was concentrated by evaporation under reduced pressure. The precipitated solid was collected by filtration and dried to give 3.02 g of N'-1,3,4-thiadiazol-2-ylcarbamimidothioic acid, methyl ester. m.p. 116-117° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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